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molecular formula C11H14O4 B8394633 Methyl 3-(3-hydroxy-2-methoxyphenyl)propanoate

Methyl 3-(3-hydroxy-2-methoxyphenyl)propanoate

Cat. No. B8394633
M. Wt: 210.23 g/mol
InChI Key: UAKUEDRQTQSGPU-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of 3-(3-hydroxy-2-methoxyphenyl)propanoic acid (50 mg) in methanol (10 mL) was added dropwise thionyl chloride (2.0 mL) at 0° C. The reaction mixture was heated under reflux for 3 hr. The reaction mixture was concentrated, and ethyl acetate was added. The reaction mixture was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (45 mg) as a yellow oil. This compound was used for the next step without further purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:19]O>>[OH:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH2:8][CH2:9][C:10]([O:12][CH3:19])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
OC=1C(=C(C=CC1)CCC(=O)O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
WASH
Type
WASH
Details
The reaction mixture was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C=CC1)CCC(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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